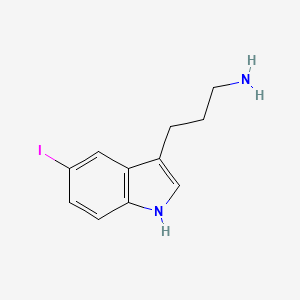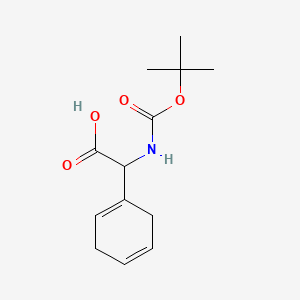
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of dichlorobiphenyl and dichlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of Biphenyl and Phenyl Intermediates: The initial step involves the preparation of 3,5-dichlorobiphenyl and 3,4-dichlorophenyl intermediates through halogenation reactions.
Cyclization Reaction: The intermediates are then subjected to a cyclization reaction with hydrazine derivatives to form the triazole ring.
Final Assembly: The final step involves coupling the triazole ring with the dichlorobiphenyl and dichlorophenyl groups under specific reaction conditions, such as the use of catalysts and solvents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted triazoles, oxides, and reduced derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Dichlorobiphenyl Compounds: Compounds with dichlorobiphenyl groups but different functional groups.
Uniqueness
2-(3,5-Dichlorobiphenyl-4-yl)-5-(3,4-dichlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one is unique due to the combination of dichlorobiphenyl and dichlorophenyl groups with the triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
1000577-53-6 |
|---|---|
Molecular Formula |
C20H11Cl4N3O |
Molecular Weight |
451.1 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-2-(2,6-dichloro-4-phenylphenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C20H11Cl4N3O/c21-14-7-6-12(8-15(14)22)19-25-20(28)27(26-19)18-16(23)9-13(10-17(18)24)11-4-2-1-3-5-11/h1-10H,(H,25,26,28) |
InChI Key |
MSZYPFBIDACSTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)N3C(=O)NC(=N3)C4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 8-hydroxy-4,5-dihydro-2H-benzo[g]indazole-3-carboxylate](/img/structure/B13721546.png)



![N-Ethyl-3,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721568.png)


![N-Ethyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13721590.png)


![Azetidin-1-yl-[4-hydroxy-3-(2,2,2-trifluoro-ethoxy)-phenyl]-methanone](/img/structure/B13721596.png)

![3-Ethanesulfonylamino-N,N-dimethyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721614.png)
